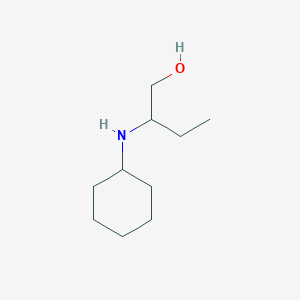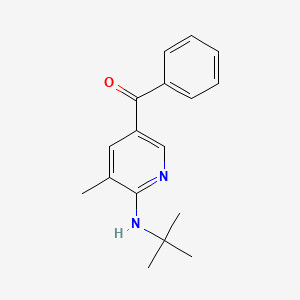
(6-(tert-Butylamino)-5-methylpyridin-3-yl)(phenyl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(6-(tert-Butylamino)-5-methylpyridin-3-yl)(phenyl)methanone: is an organic compound that features a pyridine ring substituted with a tert-butylamino group, a methyl group, and a phenylmethanone moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (6-(tert-Butylamino)-5-methylpyridin-3-yl)(phenyl)methanone typically involves multi-step organic reactions. One common method includes the reaction of 3-chloro-5-methylpyridine with tert-butylamine under basic conditions to introduce the tert-butylamino group. This is followed by a Friedel-Crafts acylation reaction with benzoyl chloride to attach the phenylmethanone group. The reaction conditions often involve the use of a Lewis acid catalyst such as aluminum chloride (AlCl3) and an inert solvent like dichloromethane .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The purification process often involves crystallization or chromatography to obtain the pure compound .
Analyse Chemischer Reaktionen
Types of Reactions
(6-(tert-Butylamino)-5-methylpyridin-3-yl)(phenyl)methanone: undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions
Oxidation: KMnO4 in acidic medium.
Reduction: LiAlH4 in dry ether.
Substitution: NaH in DMF (dimethylformamide).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
(6-(tert-Butylamino)-5-methylpyridin-3-yl)(phenyl)methanone: has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and anti-cancer activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Wirkmechanismus
The mechanism of action of (6-(tert-Butylamino)-5-methylpyridin-3-yl)(phenyl)methanone involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (6-tert-Butylamino-2-methyl-pyridin-3-yl)-phenyl-methanone
- 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine
- Dialkyl 2-(tert-butylamino)-6-methyl-5-trifluoroacetyl-4H-pyran-3,4-dicarboxylates
Uniqueness
(6-(tert-Butylamino)-5-methylpyridin-3-yl)(phenyl)methanone: is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications, particularly in the development of new pharmaceuticals and materials .
Eigenschaften
Molekularformel |
C17H20N2O |
|---|---|
Molekulargewicht |
268.35 g/mol |
IUPAC-Name |
[6-(tert-butylamino)-5-methylpyridin-3-yl]-phenylmethanone |
InChI |
InChI=1S/C17H20N2O/c1-12-10-14(11-18-16(12)19-17(2,3)4)15(20)13-8-6-5-7-9-13/h5-11H,1-4H3,(H,18,19) |
InChI-Schlüssel |
UVHOKRHDRCRXIT-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CN=C1NC(C)(C)C)C(=O)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


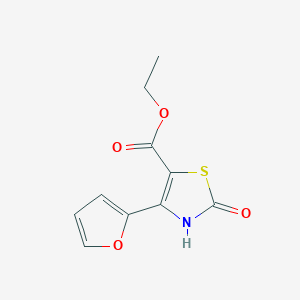

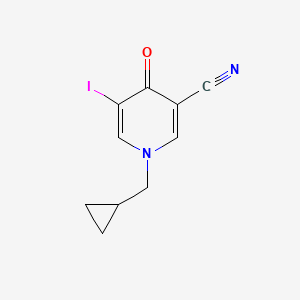
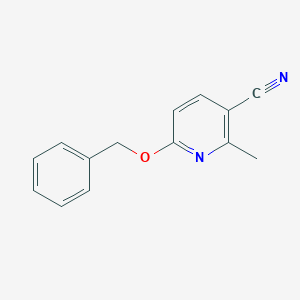

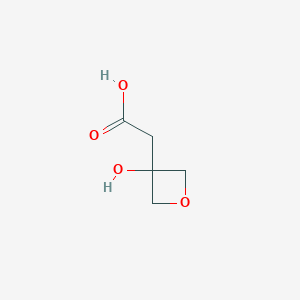
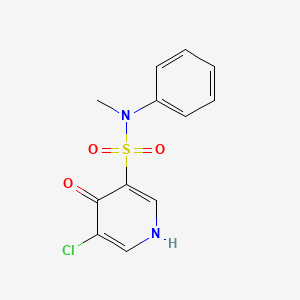
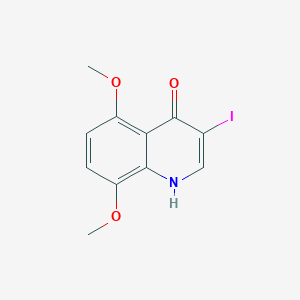
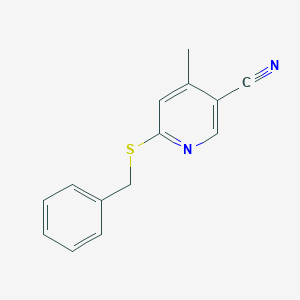
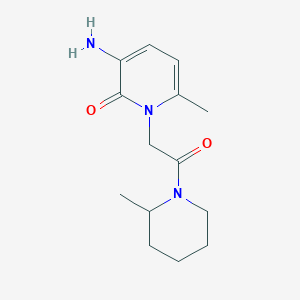
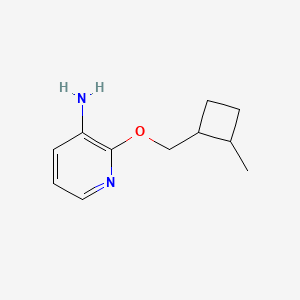
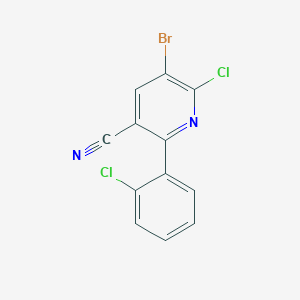
![1-(Benzo[c][1,2,5]oxadiazol-4-yl)ethanone](/img/structure/B13006015.png)
